
1-(Biphenyl-4-yl)-3-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl derivatives are of great interest in the field of organic synthesis and pharmaceuticals . They are used as starting materials for the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves cross-coupling reactions . For example, N,N-bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine was obtained by means of a Buchwald–Hartwig cross-coupling reaction .
Molecular Structure Analysis
Biphenyl is an aromatic hydrocarbon consisting of two connected phenyl rings . The structure of biphenyl derivatives can be confirmed by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR and UV spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Biphenyl participates in many of the reactions that are typical for benzene, for example, substitution reactions upon treatment with halogens in the presence of a Lewis acid .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 1-(Biphenyl-4-yl)-3-propylthiourea and its derivatives are synthesized for various research purposes. For instance, the synthesis of aminothiazole derivatives, including 4-(biphenyl-4-yl)thiazol-2-amine, involves Suzuki-Miyaura cross-coupling reactions. These compounds exhibit potential in electronic and spectroscopic applications as confirmed by density functional theory (DFT) and X-ray diffraction studies (Adeel et al., 2017).
Biological and Pharmacological Activities
- Biphenyl-based compounds, including those similar to 1-(Biphenyl-4-yl)-3-propylthiourea, show significant biological activities. They have applications in the treatment of hypertension and inflammation. Some of these compounds have been found to exhibit anti-tyrosinase activities, which are comparable to standard inhibitors like kojic acid (Kwong et al., 2017).
Material Science and Corrosion Inhibition
- Certain derivatives of 1-(Biphenyl-4-yl)-3-propylthiourea are utilized in material science. For instance, studies on biphenyl chalcone derivatives reveal their effectiveness in corrosion inhibition of mild steel in acidic mediums. These studies involve techniques like weight loss measurements, polarization studies, and electrochemical impedance spectra (Baskar et al., 2012).
Antimicrobial Properties
- Some derivatives of 1-(Biphenyl-4-yl)-3-propylthiourea show antimicrobial properties. For example, 3-aryl-1-(1,1'-biphenyl-4-yl)-2-(1H-imidazol-1-yl)propanes, related to antifungal bifonazole, were synthesized and tested for antimicrobial activity against pathogenic fungi responsible for human diseases (Castellano et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)-3-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXKPBRAGNLSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Biphenyl-4-yl)-3-propylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

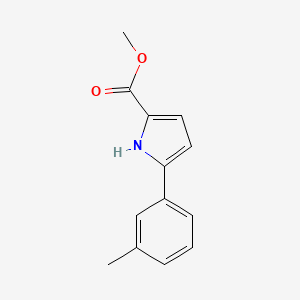

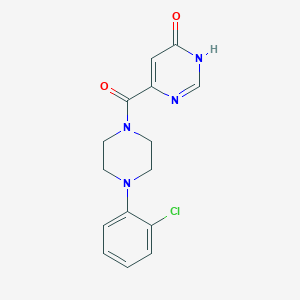
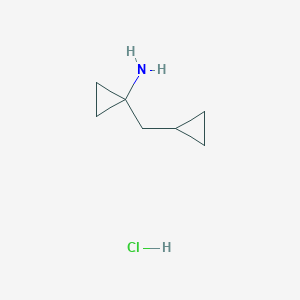
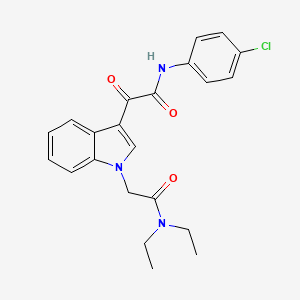
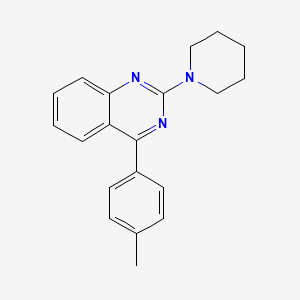

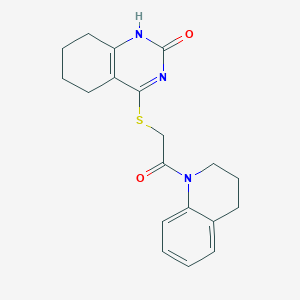

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2690642.png)
![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)

![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2690645.png)
